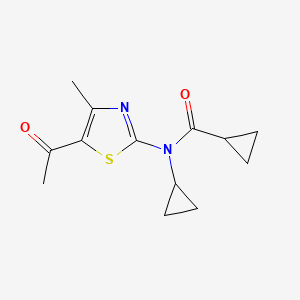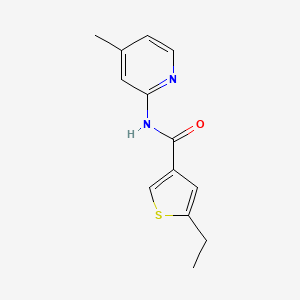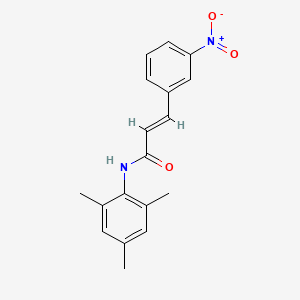![molecular formula C19H17IN4O2S B10952334 N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10952334.png)
N-{[4-(benzyloxy)phenyl]carbamothioyl}-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA: is a complex organic compound that features a combination of benzyl, phenyl, iodo, and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the benzyl phenyl ether and the iodo-methyl-pyrazole derivatives separately. These intermediates are then coupled using thiourea under specific reaction conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiol or amine derivatives.
Scientific Research Applications
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiourea derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA involves its interaction with molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The benzyl and pyrazole groups may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: A simpler thiourea derivative with similar reactivity but lacking the benzyl and pyrazole groups.
Benzylthiourea: Contains the benzyl group but lacks the iodo-pyrazole moiety.
Iodo-phenylthiourea: Features the iodo and phenyl groups but not the benzyl or pyrazole components.
Uniqueness
N-[4-(BENZYLOXY)PHENYL]-N’-[(4-IODO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]THIOUREA is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H17IN4O2S |
|---|---|
Molecular Weight |
492.3 g/mol |
IUPAC Name |
4-iodo-2-methyl-N-[(4-phenylmethoxyphenyl)carbamothioyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17IN4O2S/c1-24-17(16(20)11-21-24)18(25)23-19(27)22-14-7-9-15(10-8-14)26-12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H2,22,23,25,27) |
InChI Key |
LCGURIUDIGXUBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC(=S)NC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}cyclopropanecarboxamide](/img/structure/B10952278.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4-methyl-5-{[(3-methylphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B10952279.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10952282.png)

![4-({[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10952289.png)
![N-(4-chlorobenzyl)-4-[(4-chlorophenoxy)methyl]benzamide](/img/structure/B10952295.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B10952308.png)
![5-[4-(difluoromethoxy)-3-ethoxyphenyl]-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10952323.png)
![4-[3-(morpholin-4-yl)propyl]-5-[1-(4-nitro-1H-pyrazol-1-yl)propan-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10952330.png)
![N-[ethyl(phenyl)carbamothioyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10952332.png)
